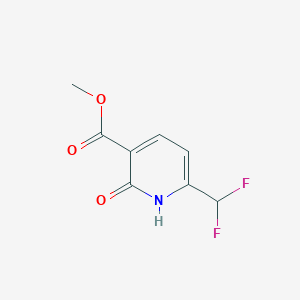

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a difluoromethyl group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a cyclization reaction. This can be achieved using a variety of starting materials and conditions, such as the condensation of β-keto esters with ammonia or amines under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This step may involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone, often in the presence of a base and a suitable catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst like sulfuric acid or through transesterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Formation of substituted pyridine derivatives

Hydrolysis: Formation of carboxylic acids

Applications De Recherche Scientifique

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.

Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mécanisme D'action

The mechanism by which Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing signal transduction pathways.

Disruption of Biological Pathways: The compound can interfere with key biological pathways, leading to altered cellular functions and responses.

Comparaison Avec Des Composés Similaires

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

Methyl 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and biological activity.

Methyl 6-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: The presence of a chloromethyl group can lead to different chemical and biological properties compared to the difluoromethyl derivative.

Methyl 6-(methyl)-2-oxo-1,2-dihydropyridine-3-carboxylate:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1072027-66-7) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the current understanding of its biological activity based on diverse research findings.

The molecular formula of this compound is C8H7F2NO3, with a molecular weight of 203.14 g/mol. The compound features a pyridine ring with a difluoromethyl group and a carboxylate moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

| CAS Number | 1072027-66-7 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, studies have shown that certain derivatives can enhance apoptosis in hypopharyngeal tumor cells (FaDu) more effectively than standard chemotherapeutics like bleomycin .

- Structure-Activity Relationship (SAR) : The incorporation of fluorine atoms has been associated with enhanced biological activity. Fluorinated compounds often exhibit increased lipophilicity and binding affinity to target proteins, which can lead to improved therapeutic efficacy against tumors .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Compounds in this class have been shown to influence neurotransmitter systems and exhibit antioxidant activity.

- Antioxidant Activity : Antioxidant assays indicate that similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress in neuronal cells . This property is crucial for protecting neurons from damage associated with neurodegenerative diseases.

- Potential Applications : Given its structure, there is potential for this compound to be developed as a therapeutic agent for conditions like Alzheimer's disease, where oxidative stress plays a significant role in pathogenesis .

Case Studies and Research Findings

A review of literature reveals several case studies that support the biological activity of this compound:

- In Vitro Studies : In vitro experiments have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further investigation into its use as an anticancer agent .

- Animal Models : Preliminary studies using animal models have suggested that these compounds can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy .

Propriétés

IUPAC Name |

methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHIHWQMTCEHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(NC1=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.